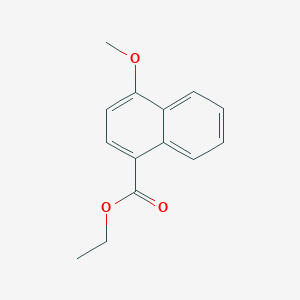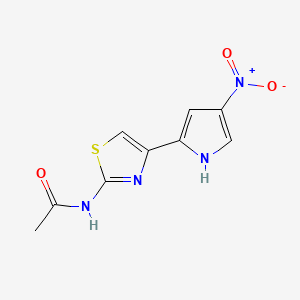
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is a heterocyclic organic compound that features both pyrrole and thiazole rings in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the reduced form of the compound with an amino group.
Substitution: The major products are the substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group may play a crucial role in its bioactivity, potentially undergoing reduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-1H-pyrrol-2-yl)methanol
- 2-Acetyl-4-nitro-1H-pyrrole
- N-[(4-Nitro-1H-pyrrol-2-yl)carbonyl]histidine
Uniqueness
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is unique due to the presence of both pyrrole and thiazole rings in its structure, which may confer distinct chemical and biological properties compared to other similar compounds. The combination of these heterocyclic rings can result in unique electronic and steric effects, potentially enhancing its reactivity and bioactivity.
Propiedades
Número CAS |
58139-58-5 |
|---|---|
Fórmula molecular |
C9H8N4O3S |
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
N-[4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H8N4O3S/c1-5(14)11-9-12-8(4-17-9)7-2-6(3-10-7)13(15)16/h2-4,10H,1H3,(H,11,12,14) |
Clave InChI |
XCOQAFYSNOUYJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CS1)C2=CC(=CN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


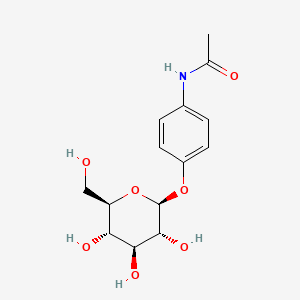
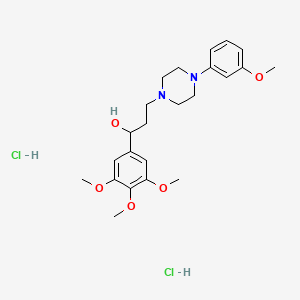

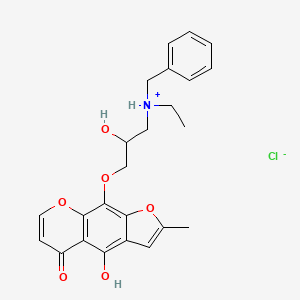
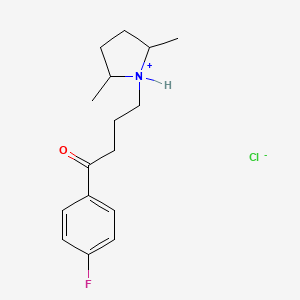
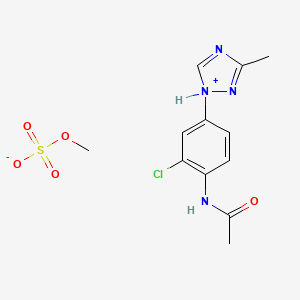
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
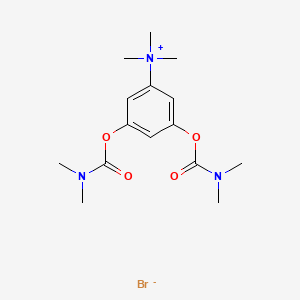
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
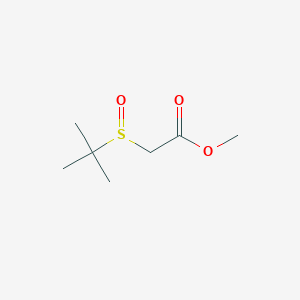
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
